3',2,2-TRIMETHYLPROPIOPHENONE

説明

Contextualization within Ketone Chemistry

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Within this broad category, propiophenones are aryl ketones, specifically those where the carbonyl group is attached to a phenyl ring and an ethyl group. The basic structure of propiophenone (B1677668) is 1-phenylpropan-1-one. wikipedia.org Substituted propiophenones, such as 3',2,2-trimethylpropiophenone, are derivatives of this basic structure, featuring additional functional groups or alkyl groups on the phenyl ring or the propane (B168953) chain. These substitutions can significantly influence the molecule's physical and chemical properties.

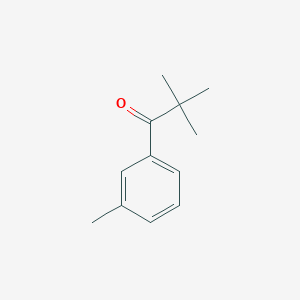

This compound, with the IUPAC name 2,2-dimethyl-1-(3-methylphenyl)propan-1-one and CAS number 50390-49-3, is a clear example of such a substitution pattern. bjchemical.comglpbio.comnetascientific.com It features a methyl group at the meta-position (position 3) of the phenyl ring and two methyl groups on the carbon atom adjacent to the carbonyl group (position 2 of the propane chain).

Importance of Aryl Ketones in Organic Synthesis and Medicinal Chemistry

Aryl ketones, including substituted propiophenones, are highly valuable building blocks in organic synthesis. nih.govorganic-chemistry.org They serve as key intermediates in the creation of more complex molecules due to the reactivity of the carbonyl group. This group can undergo a variety of chemical transformations, such as nucleophilic addition, reduction to an alcohol, or oxidation.

The synthesis of aryl ketones can be achieved through various methods, including the classic Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. wikipedia.org More modern methods include palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. acs.orgrsc.org

In medicinal chemistry, the propiophenone scaffold is present in numerous biologically active compounds. ontosight.ai For instance, derivatives of propiophenone have been investigated for a range of pharmacological activities, including use as central nervous system agents and antimicrobials. ontosight.ai The structural modifications on the phenyl ring and the alkyl chain are crucial for tuning the biological efficacy and pharmacokinetic properties of these molecules. nih.gov

Structural Characteristics of this compound and Related Isomers

The molecular formula for this compound is C12H16O. lookchem.com Its structure is defined by a phenyl ring substituted with a methyl group at the 3' position and a propan-1-one chain that is substituted with two methyl groups at the 2-position.

Isomers of this compound exist where the methyl group on the phenyl ring is located at a different position. The most common isomers are the 2'-methyl and 4'-methyl derivatives. The position of this methyl group can influence the electronic and steric properties of the molecule, which in turn can affect its reactivity and interaction with biological systems.

Below is a table comparing the structural isomers of trimethylpropiophenone:

| Property | This compound | 2',2,2-Trimethylpropiophenone | 4',2,2-Trimethylpropiophenone (B1220817) |

| IUPAC Name | 2,2-dimethyl-1-(3-methylphenyl)propan-1-one | 2,2-dimethyl-1-(2-methylphenyl)propan-1-one | 2,2-dimethyl-1-(4-methylphenyl)propan-1-one |

| Synonyms | 1-(m-tolyl)pivalophenone | t-butyl o-tolyl ketone | p-methylpivalophenone, tert-Butyl p-tolyl ketone |

| CAS Number | 50390-49-3 bjchemical.comscribd.com | 2041-37-4 lookchem.comparchem.com | 30314-44-4 biosynth.comchemicalbook.comnih.gov |

| Molecular Formula | C12H16O bjchemical.com | C12H16O lookchem.com | C12H16O biosynth.comnih.gov |

| Molecular Weight | 176.26 g/mol | 176.25 g/mol lookchem.com | 176.26 g/mol biosynth.com |

| Boiling Point | Not specified | 249.3°C at 760 mmHg lookchem.com | 125°C at 17 Torr chemicalbook.com |

| Density | Not specified | 0.943 g/cm³ lookchem.com | 0.954 g/cm³ at 25°C chemicalbook.com |

This table illustrates the distinct physical properties that arise from the different placement of the methyl group on the aromatic ring.

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethyl-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRWPECOXVVSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557989 | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50390-49-3 | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 ,2,2 Trimethylpropiophenone and Analogues

Classical Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental and widely used method for forming carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones. chemistrysteps.combyjus.com This electrophilic aromatic substitution reaction typically involves the treatment of an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org A key advantage of acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. chemistrysteps.comorganic-chemistry.org

The direct synthesis of 3',2,2-trimethylpropiophenone involves the reaction of a suitable substituted aromatic hydrocarbon with 2,2-dimethylpropanoyl chloride (also known as pivaloyl chloride). In this case, m-xylene (B151644) would serve as the aromatic substrate. The acyl chloride acts as the acylating agent, which, upon activation by a Lewis acid, generates a highly electrophilic acylium ion. chemistrysteps.com This electrophile is then attacked by the electron-rich aromatic ring.

The mechanism proceeds through the formation of the acylium ion (R-C≡O⁺) when the Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), coordinates to the halogen of the acyl chloride. chemistrysteps.combyjus.com The aromatic ring's π-electrons attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. chemistrysteps.com Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final ketone product. byjus.com

It is important to note that when using a substituted benzene (B151609) like toluene (B28343) (for a 3'-methylpropiophenone (B1582660) analogue), the directing effects of the substituent will influence the position of the incoming acyl group, typically leading to a mixture of ortho and para isomers. Achieving meta-substitution, as required for a 3'-substituted product, often necessitates alternative strategies or starting materials.

Traditionally, Friedel-Crafts acylation requires stoichiometric or even super-stoichiometric amounts of a Lewis acid catalyst, like AlCl₃, because the catalyst forms a stable complex with the resulting ketone product. organic-chemistry.orgwikipedia.org This presents challenges related to catalyst waste, corrosion, and product purification. researchgate.net

Modern research has focused on developing catalytic systems that can be used in smaller, truly catalytic amounts. These advancements aim to create more efficient and environmentally benign processes. nih.gov

Notable Catalytic Systems:

Metal Triflates: Lanthanide triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), have proven to be effective catalysts for Friedel-Crafts reactions. researchgate.netnih.gov They are often more tolerant to water and can be recovered and reused.

Solid Acid Catalysts: Zeolites and other solid acids are used in industrial-scale alkylations and are being explored for acylations. wikipedia.org They offer advantages in terms of catalyst separation and regeneration.

Other Lewis Acids: A wide range of other Lewis acids, including BF₃, TiCl₄, SnCl₄, and FeCl₃, have been employed as catalysts. byjus.comnih.gov In recent years, late transition metals such as those based on gold, iridium, and iron have been found to be highly effective. nih.gov

Brønsted Acids: Strong Brønsted acids, including sulfuric acid and super acids, can also catalyze the transformation. nih.gov

The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and substrate scope.

| Catalyst Type | Typical Examples | Key Features |

| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | Often required in stoichiometric amounts; high reactivity. byjus.comnih.gov |

| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃, Hf(OTf)₄ | Water-tolerant; can be used in catalytic amounts and recycled. researchgate.netnih.gov |

| Solid Acids | Zeolites, H-montmorillonite | Easy separation; used in industrial processes. wikipedia.orgnih.gov |

| Late Transition Metals | HAuCl₄, IrCl₃, RhCl₃ | High efficiency; effective in catalytic amounts. nih.gov |

| Brønsted Acids | H₂SO₄, HF·SbF₅ | Strong protonating agents that can generate the electrophile. nih.gov |

Alternative Synthetic Pathways

Beyond the classical Friedel-Crafts reaction, other synthetic strategies, particularly those involving organometallic reagents and molecular rearrangements, provide valuable routes to this compound and its analogues.

Organometallic compounds, such as Grignard (organomagnesium) and organolithium reagents, are powerful nucleophiles widely used for carbon-carbon bond formation. pearson.commsu.edu Their reaction with various electrophiles provides a versatile method for synthesizing ketones. msu.edu

Key Organometallic Routes to Ketones:

Reaction with Nitriles: A common and effective method involves the reaction of a Grignard or organolithium reagent with a nitrile (R-C≡N). msu.eduucalgary.ca The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine salt intermediate. ucalgary.ca Crucially, this intermediate does not react further with the organometallic reagent. Subsequent acidic hydrolysis of the imine salt yields the desired ketone. ucalgary.ca For example, 3'-methylpropiophenone can be synthesized by reacting m-tolylmagnesium bromide with propionitrile, followed by hydrolysis. google.com

Reaction with Acyl Chlorides: Organometallic reagents can also react with acyl chlorides. However, this reaction can be difficult to control. The initial product is a ketone, which is itself reactive towards the organometallic reagent, often leading to the formation of a tertiary alcohol as a by-product. libretexts.org To circumvent this, less reactive organometallic compounds, such as organocadmium or organocuprate (Gilman) reagents, are often used, as they react with the acyl chloride but not with the resulting ketone.

From Carboxylic Acids: While less direct, organolithium reagents can react with carboxylic acids. Two equivalents of the organolithium reagent are required: the first deprotonates the acid, and the second adds to the carboxylate to form a stable dianion intermediate. Aqueous workup then provides the ketone.

A patented method for a related compound, 3'-methylpropiophenone, involves the Grignard reaction of m-tolualdehyde with an ethyl Grignard reagent to form an alcohol, which is then oxidized to the target ketone. google.com

| Organometallic Reagent | Electrophile | Intermediate | Final Product |

| Grignard Reagent (R-MgX) | Nitrile (R'-C≡N) | Imine Salt | Ketone (R-CO-R') |

| Organolithium (R-Li) | Nitrile (R'-C≡N) | Imine Salt | Ketone (R-CO-R') |

| Organocadmium (R₂Cd) | Acyl Chloride (R'-COCl) | - | Ketone (R-CO-R') |

| Organolithium (2 equiv.) | Carboxylic Acid (R'-COOH) | Dianion | Ketone (R-CO-R') |

Molecular rearrangements are a class of organic reactions where the carbon skeleton of a molecule is restructured. wiley-vch.de Certain rearrangements can be employed to synthesize ketones, including propiophenone (B1677668) derivatives.

Pinacol Rearrangement: This reaction involves the conversion of a 1,2-diol (a pinacol) to a carbonyl compound under acidic conditions. berhamporegirlscollege.ac.in The mechanism involves protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-alkyl or aryl shift to form a more stable oxonium ion, which upon deprotonation gives the ketone or aldehyde. By carefully selecting the starting diol, this rearrangement can be designed to yield a specific propiophenone structure.

Fries Rearrangement: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. This reaction is particularly useful for synthesizing hydroxypropiophenone isomers. The reaction can be controlled by temperature and solvent to favor either ortho or para migration of the acyl group.

Other Rearrangements: While less common for direct propiophenone synthesis, other rearrangements like the Beckmann rearrangement of specific ketoximes or the Benzil-benzilic acid rearrangement of certain α-diketones represent fundamental transformations in ketone chemistry. wiley-vch.deberhamporegirlscollege.ac.in For instance, the photolysis of 2-benzoylpropanal (B94711) has been shown to produce propiophenone in low yields through a proposed rearrangement mechanism. cdnsciencepub.com

Preparation of Specific Isomers and Derivatization

The synthesis of a specific isomer of a substituted propiophenone, such as the 3'-methyl derivative, requires careful consideration of directing group effects in electrophilic aromatic substitution. For a Friedel-Crafts acylation on toluene, the methyl group is an ortho-, para-director, meaning the primary products will be 2'-methylpropiophenone (B1581939) and 4'-methylpropiophenone. To obtain the 3' (meta) isomer via this route, one would need to start with a meta-directing group that can later be converted to a methyl group, a more complex multi-step process.

Alternatively, using an organometallic approach starting from a pre-functionalized meta-substituted benzene, such as m-bromotoluene, provides unambiguous control over the isomerism. Reacting the Grignard reagent derived from m-bromotoluene with an appropriate electrophile (e.g., propionitrile) will yield exclusively the 3'-methylpropiophenone derivative. google.com

Once the desired propiophenone core is synthesized, the ketone functional group allows for a wide range of derivatization reactions. These include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or completely reduced to an alkane (CH₂) via methods like the Wolff-Kishner or Clemmensen reductions. organic-chemistry.orgwikipedia.org

Oxidation: Reactions like the Baeyer-Villiger oxidation can convert the ketone into an ester. wiley-vch.de

Alpha-Halogenation: The α-carbon (the CH₂ group) can be halogenated under acidic or basic conditions.

Condensation Reactions: The ketone can undergo aldol (B89426) or Claisen-Schmidt condensation reactions with other carbonyl compounds to form larger, more complex molecules.

These derivatization pathways highlight the utility of propiophenones as versatile intermediates in organic synthesis.

Synthesis of this compound

The target molecule, this compound, also known by its IUPAC name 1-(3-methylphenyl)-2,2-dimethylpropan-1-one, can be synthesized through methods that construct the carbon-carbon bond between the aromatic ring and the carbonyl group. A common and effective strategy is the use of a Grignard reaction.

This approach involves the reaction of a Grignard reagent, prepared from an appropriate aryl halide, with a nitrile. Specifically, 3-methylphenylmagnesium bromide is reacted with 2,2-dimethylpropanenitrile (pivalonitrile). The intermediate imine salt is then hydrolyzed under acidic conditions to yield the desired ketone. This method is particularly useful for creating specific isomers that are not easily accessible through other routes like Friedel-Crafts acylation, which would typically yield ortho- and para-substituted products.

Reaction Scheme: Grignard Synthesis Step 1: Grignard Reagent Formation

3-Bromotoluene + Magnesium → 3-Methylphenylmagnesium bromide

Step 2: Nucleophilic Addition and Hydrolysis3-Methylphenylmagnesium bromide + 2,2-Dimethylpropanenitrile → Intermediate → this compound

| Reactant/Reagent | Role | Structure |

| 3-Bromotoluene | Aryl halide precursor | C₇H₇Br |

| Magnesium (Mg) | Metal for Grignard formation | Mg |

| 2,2-Dimethylpropanenitrile | Electrophilic nitrile | C₅H₉N |

| Diethyl ether or THF | Solvent | C₄H₁₀O / C₄H₈O |

| Aqueous Acid (e.g., H₃O⁺) | For hydrolysis of intermediate | H₃O⁺ |

| Product | Final Ketone | C₁₂H₁₆O |

Synthesis of 2,2',4'-Trimethylpropiophenone

The synthesis of the analogue 2,2',4'-trimethylpropiophenone, or 1-(2,4-dimethylphenyl)propan-1-one, is effectively achieved via the Friedel-Crafts acylation reaction chemchart.comnih.gov. This classic electrophilic aromatic substitution involves reacting an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst masterorganicchemistry.com.

For this specific synthesis, the aromatic substrate is m-xylene, and the acylating agent is propionyl chloride chemchart.com. The methyl groups on m-xylene are ortho, para-directing activators. The acylation occurs preferentially at the 4-position, which is para to one methyl group and ortho to the other, while being sterically less hindered than the 2-position. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation masterorganicchemistry.comrsc.org. The reaction yields the target ketone with high selectivity rsc.org.

Reaction Scheme: Friedel-Crafts Acylation

m-Xylene + Propionyl chloride --(AlCl₃)→ 2,2',4'-Trimethylpropiophenone

| Reactant/Reagent | Role | Molar Ratio (Typical) |

| m-Xylene | Aromatic Substrate | Excess |

| Propionyl chloride | Acylating Agent | 1 equivalent |

| Aluminum chloride (AlCl₃) | Lewis Acid Catalyst | ~1.1 equivalents |

| Product | Final Ketone | N/A |

This method is a cornerstone of industrial chemistry for producing aryl ketones due to its efficiency and the availability of starting materials researchgate.netchemicalbook.com.

Halogenation and Other Functional Group Interconversions

Aryl ketones like trimethylpropiophenone are versatile intermediates that can undergo various functional group interconversions, allowing for the synthesis of a wide range of derivatives. Key transformations include halogenation at the alpha-carbon and modifications of the carbonyl group itself researchgate.netsolubilityofthings.com.

Alpha-Halogenation

The substitution of hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) with halogens is a fundamental reaction of ketones pressbooks.pubopenstax.org. This reaction can proceed under either acidic or basic conditions, leading to different outcomes libretexts.org.

Acid-Catalyzed Halogenation : In the presence of an acid catalyst (e.g., acetic acid), ketones react with halogens (Cl₂, Br₂, I₂) to yield a monohalogenated product openstax.org. The reaction proceeds through an enol intermediate. Once one halogen is added, the resulting α-haloketone is less basic, which disfavors the protonation needed to form the enol again, thus stopping the reaction at monosubstitution pressbooks.pub. For example, propiophenone derivatives can be selectively brominated at the α-position using bromine in acetic acid .

Base-Promoted Halogenation : Under basic conditions, halogenation occurs via an enolate intermediate. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation steps faster pressbooks.publibretexts.org. This typically leads to the replacement of all available α-hydrogens pressbooks.pub. For methyl ketones, this reaction can proceed to completion, resulting in a trihalomethyl group that can be cleaved in the haloform reaction libretexts.orgyoutube.com.

| Reaction Type | Conditions | Reagents | Outcome |

| Acid-Catalyzed α-Halogenation | Acidic | Br₂ in Acetic Acid | Monohalogenation at the α-carbon openstax.org |

| Base-Promoted α-Halogenation | Basic | Excess Br₂, NaOH | Polyhalogenation at the α-carbon pressbooks.pub |

Other Functional Group Interconversions

The carbonyl group of the propiophenone core can be transformed into other functional groups through oxidation and reduction reactions fiveable.medocsity.com.

Reduction to Alcohol : The ketone functionality can be readily reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose, converting the aryl ketone to the corresponding arylpropanol solubilityofthings.com.

Reduction to Alkane (Deoxygenation) : The complete removal of the carbonyl oxygen to form a methylene (B1212753) group (-CH₂-) can be accomplished through methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated HCl) fiveable.me.

Baeyer-Villiger Oxidation : This reaction converts a ketone into an ester using a peroxyacid. For aryl ketones, the aryl group typically migrates preferentially, leading to the formation of a phenyl ester derivative fiveable.me.

| Transformation | Reaction Name | Reagents | Product Type |

| Ketone → Secondary Alcohol | Carbonyl Reduction | NaBH₄, LiAlH₄ | Alcohol solubilityofthings.com |

| Ketone → Alkane | Deoxygenation | Wolff-Kishner / Clemmensen | Alkane fiveable.me |

| Ketone → Ester | Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Ester fiveable.me |

These transformations highlight the utility of this compound and its analogues as intermediates in organic synthesis researchgate.net.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides unambiguous information about the number and types of atoms, their connectivity, and their chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the different chemical environments of protons in a molecule. The spectrum for 3',2,2-trimethylpropiophenone is expected to show distinct signals for the protons of the tert-butyl group, the aromatic methyl group, and the aromatic ring.

The tert-butyl group, containing nine chemically equivalent protons, would produce a sharp singlet due to the absence of adjacent protons for spin-spin coupling. The aromatic methyl group's three protons would also appear as a singlet. The aromatic region would display more complex signals corresponding to the three protons on the substituted benzene (B151609) ring. Their specific splitting patterns and chemical shifts are dictated by their positions relative to the methyl and acyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₃ (tert-butyl) | ~1.30 | Singlet (s) | 9H |

| Ar-CH₃ (aromatic methyl) | ~2.40 | Singlet (s) | 3H |

| Ar-H (aromatic protons) | ~7.6 - 7.8 | Multiplet (m) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In ¹³C NMR spectroscopy, each unique carbon atom in a molecule gives a distinct signal. For this compound, separate signals are expected for the carbonyl carbon, the aromatic carbons, the tert-butyl carbons (both quaternary and methyl), and the aromatic methyl carbon. The chemical shift of the carbonyl carbon is characteristically found far downfield (at a high ppm value). chemguide.co.uk Carbons within the aromatic ring appear in a predictable intermediate region, while the aliphatic carbons of the methyl and tert-butyl groups resonate upfield (at low ppm values). udel.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~205 - 210 |

| Ar-C (quaternary, C-1') | ~135 - 140 |

| Ar-C (quaternary, C-3') | ~138 - 142 |

| Ar-CH (aromatic) | ~125 - 135 |

| C(CH₃)₃ (quaternary) | ~45 |

| C(CH₃)₃ (tert-butyl methyls) | ~28 |

| Ar-CH₃ (aromatic methyl) | ~21 |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

To confirm the assignments made from 1D NMR spectra and to establish the complete molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2 (for all CH, CH₂, and CH₃ groups).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

A correlation between the tert-butyl protons and both the quaternary carbon of the tert-butyl group and the carbonyl carbon.

Correlations between the aromatic methyl protons and the aromatic carbons, confirming its position on the ring.

Correlations from the aromatic protons to various carbons within the ring, helping to assign their specific positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₆O, giving it a molecular weight of 176.26 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺) at m/z 176.

Upon ionization, the molecular ion can fragment in predictable ways. For ketones, a common fragmentation is α-cleavage, the breaking of the bond adjacent to the carbonyl group. chemguide.co.uklibretexts.org For this compound, this would lead to two primary fragmentation pathways:

Loss of a tert-butyl radical (•C(CH₃)₃) to form a stable 3-methylbenzoyl cation.

Loss of a 3-methylbenzoyl radical to form a stable tert-butyl cation.

The relative abundance of these fragment ions in the spectrum helps to confirm the structure. The most stable fragments typically produce the most intense peaks.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Predicted m/z | Assigned Fragment Ion | Notes |

|---|---|---|

| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺) |

| 119 | [CH₃C₆H₄CO]⁺ | Loss of •C(CH₃)₃ (α-cleavage) |

| 91 | [CH₃C₆H₄]⁺ | Loss of CO from the m/z 119 fragment |

| 57 | [C(CH₃)₃]⁺ | Loss of •COC₆H₄CH₃ (α-cleavage); likely a very stable and abundant ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present. vscht.cz The IR spectrum of this compound would be dominated by absorptions characteristic of a ketone, an aromatic ring, and alkyl groups.

The most prominent feature would be a strong, sharp absorption band corresponding to the stretching of the carbonyl (C=O) bond. The presence of both sp³-hybridized C-H bonds (in the methyl and tert-butyl groups) and sp²-hybridized C-H bonds (in the aromatic ring) would be distinguishable by their stretching frequencies appearing just below and just above 3000 cm⁻¹, respectively.

Table 4: Predicted Characteristic Infrared Absorptions for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 - 3100 | C-H Stretch | Aromatic (sp² C-H) |

| ~2850 - 2970 | C-H Stretch | Alkyl (sp³ C-H) |

| ~1685 | C=O Stretch | Aryl Ketone |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~700 - 900 | C-H Bend (out-of-plane) | Aromatic Substitution Pattern |

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mac-mod.com For a compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant methods for assessing purity and for isolation.

Gas Chromatography (GC): As this compound is a volatile compound, GC is an ideal method for its analysis. libretexts.org The compound would be vaporized and passed through a column containing a stationary phase. Separation is based on the compound's boiling point and its interactions with the stationary phase. A nonpolar or mid-polarity column (e.g., a 5% phenyl polysiloxane) would be suitable. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification when compared to a standard. The purity is determined by the presence of a single peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is used for separating compounds in a liquid mobile phase. For a moderately polar molecule like an aryl ketone, reversed-phase HPLC is the most common approach. mac-mod.com In this technique, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol). Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. This method is highly effective for verifying the purity of a sample and for preparative-scale purification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. env.go.jp This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. thermofisher.comhpst.cz

In a typical GC-MS analysis of this compound, the sample is first vaporized in a heated injector. The gaseous analytes are then transported by an inert carrier gas, such as helium or nitrogen, through a capillary column. teknokroma.es The separation of components within the column is based on their differential partitioning between the stationary phase, a thin layer of a high-boiling point liquid coated on the inside of the column, and the mobile gas phase. For alkylphenones and related compounds, a non-polar or medium-polarity column is often employed. thermofisher.coms4science.at

Following separation in the GC column, the isolated this compound molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion (M+) but also induces fragmentation of the molecule into smaller, characteristic charged fragments. libretexts.orgchemguide.co.uk These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a unique fingerprint of the compound, showing the relative abundance of the molecular ion and its various fragments. The fragmentation pattern of this compound would be predicted based on the established fragmentation rules for ketones and aromatic compounds. Key fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage), leading to the formation of stable acylium ions. libretexts.orgmiamioh.edu

For enhanced sensitivity and selectivity, particularly in complex matrices, selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes can be utilized. thermofisher.coms4science.at In SIM mode, the mass spectrometer is set to detect only a few specific m/z values characteristic of the target analyte, thereby reducing background noise and improving detection limits. s4science.atresearchgate.net

Below is a hypothetical table representing typical GC-MS parameters for the analysis of this compound and its predicted major mass spectral fragments.

| Parameter | Value |

| GC System | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | 40-450 amu |

| Predicted Fragments | m/z |

| Molecular Ion [M]+ | 176 |

| [M - CH3]+ | 161 |

| [M - C(CH3)3]+ | 119 |

| [C6H4C(CH3)CO]+ | 132 |

| [C(CH3)3CO]+ | 85 |

| [C(CH3)3]+ | 57 |

High-Performance Liquid Chromatography (HPLC) in Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. nih.gov For a compound like this compound, HPLC, particularly in the reversed-phase mode, is a highly applicable method.

In reversed-phase HPLC (RP-HPLC), the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. The separation principle is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time.

The separation of isomers is a common challenge in chromatography. mtc-usa.com For propiophenone (B1677668) derivatives, different stationary phases can be employed to achieve optimal resolution of positional isomers. While a C18 column is a standard choice, other stationary phases such as phenyl or biphenyl (B1667301) columns can offer different selectivities for aromatic compounds due to π-π interactions between the analyte and the stationary phase. nacalai.com

The composition of the mobile phase is a critical parameter that can be adjusted to optimize the separation. A gradient elution, where the proportion of the organic modifier in the mobile phase is gradually increased over time, is often used to separate compounds with a wide range of polarities. For this compound and its potential isomers or related impurities, a gradient of water and acetonitrile would likely provide good peak shape and resolution.

Detection in HPLC is commonly achieved using a UV-Vis detector, as aromatic compounds like this compound exhibit strong absorbance in the ultraviolet region. A photodiode array (PDA) detector can be particularly useful as it provides spectral information for each peak, aiding in peak identification and purity assessment.

The following table illustrates a hypothetical set of HPLC conditions and the expected retention behavior for this compound on different reversed-phase columns.

| Parameter | Condition 1 | Condition 2 |

| HPLC System | ||

| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50% B to 95% B in 20 min | 50% B to 95% B in 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Detector | UV at 254 nm | UV at 254 nm |

| Expected Retention | ||

| This compound | ~15.2 min | ~14.5 min |

| Related Isomer 1 | ~14.8 min | ~14.0 min |

| Related Isomer 2 | ~15.5 min | ~14.8 min |

Biological Activity and Pharmacological Relevance of Trimethylpropiophenone Derivatives

Antidiabetic Potential and Glucose Metabolism Modulation (e.g., 4',2,2-Trimethylpropiophenone)

No studies were identified that investigated the antidiabetic potential of 4',2,2-trimethylpropiophenone (B1220817) or its effects on glucose metabolism.

Modulation of Maltase Efficiency

There is no available research documenting the modulation of maltase efficiency by 4',2,2-trimethylpropiophenone.

Radioprotective Effects in Animal Models

No published studies on the radioprotective effects of 3',2,2-trimethylpropiophenone or its derivatives in animal models could be located.

Anticarcinogenic Activities and Apoptosis Induction (e.g., 2,4,6-Trimethylpropiophenone)

Information regarding the anticarcinogenic properties of 2,4,6-trimethylpropiophenone, including its ability to induce apoptosis, is not present in the reviewed scientific literature.

Inhibition of Cancer Cell Proliferation

No research was found that details the inhibition of cancer cell proliferation by 2,4,6-trimethylpropiophenone.

Modulation of Intracellular Signaling Pathways (e.g., MAPK, Akt pathways)

There are no available studies that describe the modulation of intracellular signaling pathways, such as the MAPK and Akt pathways, by 2,4,6-trimethylpropiophenone.

Other Reported Biological Interactions

Beyond the primary activities discussed, derivatives of trimethylpropiophenone have been investigated for other potential pharmacological effects. Research into structurally related compounds has revealed interactions with key enzymes and pathways involved in lipid metabolism.

A significant area of investigation has been the hypolipidemic activity of 3-amino-2-methyl-1-phenylpropanone derivatives. A series of these compounds demonstrated potent effects on serum lipid levels in rodent models. nih.gov In both normal and hyperlipidemic rodents, oral administration of these analogs led to a significant lowering of both serum cholesterol and triglycerides. nih.gov

The mechanism of this lipid-lowering effect was explored through the examination of several key hepatic enzymes. The activities of mouse hepatic acetyl CoA synthetase, HMG-CoA reductase, and phosphatidylate phosphohydrolase were all significantly reduced by these compounds. nih.gov Furthermore, a reduction in hepatic lipoprotein lipase activity was also observed. nih.gov These findings suggest that the hypolipidemic action of these derivatives is mediated through the modulation of multiple enzymatic targets central to lipid synthesis and transport.

In more detailed studies using Sprague-Dawley rats, specific derivatives were shown to not only decrease serum cholesterol and triglyceride levels but also to impact the lipid composition of the aorta. nih.gov For instance, one particular analog reduced aorta cholesterol levels by 37%, triglyceride levels by 50%, and neutral lipid levels by 34% following a 14-day oral administration. nih.gov Analysis of lipoprotein fractions revealed that these compounds lowered cholesterol and triglycerides in chylomicrons, Very Low-Density Lipoprotein (VLDL), and Low-Density Lipoprotein (LDL), while concurrently elevating High-Density Lipoprotein (HDL) cholesterol levels. nih.gov

The table below summarizes the effects of selected 3-amino-2-methyl-1-phenylpropanone derivatives on serum lipid levels in CF1 mice after 16 days of intraperitoneal treatment. nih.gov

| Compound | Serum Cholesterol Reduction (%) | Serum Triglyceride Reduction (%) |

| 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone | 63 | 33 |

| 3-(4-methylpiperazin-1-yl)-1-phenylpropanone | 58 | 37 |

| 2-methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl) propanone | 42 | 54 |

Isolation and Natural Occurrence of Trimethylpropiophenones

Identification in Bioactive Secondary Metabolites

There are no available scientific reports detailing the isolation of 3',2,2-trimethylpropiophenone from any bioactive secondary metabolite of fungal or plant origin. While endophytic fungi are known to produce a vast array of chemical compounds, this specific propiophenone (B1677668) derivative is not among those characterized in the existing literature.

Applications in Chemical Synthesis and Materials Science

Use as Building Blocks in Complex Molecule Synthesis

In organic synthesis, the construction of complex molecules often relies on a strategy of assembling smaller, less complex molecules, commonly referred to as building blocks. lkouniv.ac.in These building blocks possess specific functional groups and structural motifs that are incorporated into the final target molecule through a series of chemical reactions. Ketones, such as 3',2,2-trimethylpropiophenone, are versatile functional groups that can participate in a wide array of carbon-carbon bond-forming reactions, making them fundamental building blocks in synthetic chemistry.

The reactivity of the carbonyl group in ketones allows for transformations such as aldol (B89426) condensations, Grignard reactions, and Wittig reactions, enabling the formation of new carbon-carbon bonds and the elaboration of molecular complexity. The presence of a phenyl ring and methyl substituents in this compound offers additional points for modification and can influence the steric and electronic properties of reaction intermediates and products. While direct examples of this compound in complex molecule synthesis are not readily found, the use of substituted aromatic ketones is a well-established strategy in the synthesis of natural products, polymers, and novel materials.

Table 1: Potential Synthetic Transformations Utilizing Ketone Building Blocks This table is illustrative of general reactions involving ketones and does not represent specific documented reactions of this compound.

| Reaction Type | Reagents/Catalysts | Potential Product Moiety |

| Aldol Condensation | Acid or Base Catalyst | α,β-Unsaturated Ketone |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Amine |

| Michael Addition | Nucleophile (e.g., enolate) | 1,5-Dicarbonyl Compound |

Role as Intermediates in Pharmaceutical or Agrochemical Development

Chemical compounds that serve as precursors in the synthesis of active pharmaceutical ingredients (APIs) are known as pharmaceutical intermediates. evonik.com These intermediates are crucial components in the drug development and manufacturing pipeline. The structural features of a molecule determine its potential to be a useful intermediate for a particular class of drugs.

A closely related compound, 3'-methylpropiophenone (B1582660), has been identified as a key intermediate in the preparation of bupropion (B1668061) analogues. google.com Bupropion is a medication used to treat depression. This highlights the role of the propiophenone (B1677668) scaffold in the synthesis of neurologically active compounds. The synthesis of 3'-methylpropiophenone often starts from m-methyl benzaldehyde (B42025) and involves an affinity addition reaction with an ethyl Grignard reagent, followed by oxidation. google.com

Given its structural similarity, this compound could potentially serve as an intermediate in the synthesis of novel pharmaceutical or agrochemical agents. The presence of the trimethylpropyl group could be leveraged to create sterically hindered and lipophilic analogues of existing drugs, potentially altering their metabolic stability, potency, or selectivity. Aromatic ketones and their derivatives are common structural motifs in a wide range of biologically active compounds, including those with applications in medicine and agriculture.

Table 2: Properties of this compound and a Related Pharmaceutical Intermediate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Application |

| This compound (2,2-Dimethyl-1-(3-methylphenyl)propan-1-one) | C12H16O | 176.26 | Not widely documented |

| 3'-Methylpropiophenone (1-(3-Methylphenyl)-1-propanone) | C10H12O | 148.20 | Intermediate for bupropion analogues google.comsigmaaldrich.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic properties of molecules and has been widely used to study reaction mechanisms. mdpi.compitt.edu By modeling reaction pathways, DFT can be used to determine the feasibility of a proposed mechanism, identify intermediates and transition states, and predict the regioselectivity and stereoselectivity of reactions. researchgate.netresearchgate.net

For 3',2,2-trimethylpropiophenone, DFT calculations could be employed to explore various potential reactions, such as its reduction, oxidation, or participation in condensation reactions. The process would involve:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation for each.

Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway of this compound Note: The following data is illustrative of the output of a DFT calculation and is not based on published results for this specific compound.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂) | 0.0 |

| Transition State | Data not available |

| Product (1-(m-tolyl)-2,2-dimethyl-1-propanol) | Data not available |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses all theoretical methods and computational techniques used to model or mimic the behavior of molecules. slideshare.net Conformational analysis, a key aspect of molecular modeling, is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. neurips.cc The various conformations of a molecule can have different energies, and the most stable conformation (the one with the lowest energy) will be the most populated at equilibrium. mdpi.com Understanding the conformational preferences of this compound is crucial as it can influence its physical properties and biological activity.

Computational methods for conformational analysis include:

Systematic Searches: This involves rotating each rotatable bond by a certain increment and calculating the energy of each resulting conformation.

Stochastic Searches (e.g., Monte Carlo): This involves randomly changing the conformation of the molecule and accepting or rejecting the new conformation based on its energy.

Molecular Dynamics Simulations: This method simulates the movement of atoms in a molecule over time, allowing for the exploration of different conformations. mdpi.com

A conformational analysis of this compound would focus on the rotation around the single bonds, particularly the bond between the carbonyl carbon and the adjacent carbon of the pivaloyl group, and the bond between the carbonyl carbon and the aromatic ring. The results of such an analysis would provide the dihedral angles corresponding to low-energy conformers.

Table 2: Potential Low-Energy Conformers of this compound Note: The data in this table is for illustrative purposes to show the type of information gained from conformational analysis. Specific values for this compound are not available in the cited literature.

| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) |

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

Structure-Activity Relationship (SAR) Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize the structure of existing ones. nih.govmdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

To build a QSAR model for a series of compounds including this compound, the following steps would be taken:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical relationship between the molecular descriptors and the biological activity. digitellinc.com

Model Validation: The predictive power of the model is assessed using various statistical techniques, including internal and external validation. wikipedia.org

A QSAR study could potentially predict the biological activity of this compound based on its structural features. The resulting model would be an equation where the activity is a function of various calculated descriptors.

Table 3: Example of a QSAR Model Equation and Relevant Descriptors Note: This table illustrates the components of a QSAR model. A specific model for this compound is not available in the literature.

| Descriptor | Description | Coefficient |

| LogP | Octanol-water partition coefficient (hydrophobicity) | Data not available |

| MR | Molar Refractivity (steric parameter) | Data not available |

| qC=O | Partial charge on the carbonyl oxygen (electronic parameter) | Data not available |

| Predicted Activity = c + (coeff_LogP * LogP) + (coeff_MR * MR) + (coeff_qC=O * qC=O) |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes

The synthesis of propiophenone (B1677668) derivatives has traditionally relied on established methods such as Friedel-Crafts acylation or the reaction of organometallic reagents with corresponding precursors. google.com However, the exploration of novel synthetic routes is a key area of modern chemical research, aiming to improve efficiency, selectivity, and sustainability. hilarispublisher.com

Future synthetic strategies for 3',2,2-trimethylpropiophenone could move beyond these classical methods. One promising avenue is the development of advanced catalytic systems. For instance, the oxidation of the corresponding alcohol, 1-(m-tolyl)-2,2-dimethylpropan-1-ol, could be achieved using green oxidants like molecular oxygen in conjunction with a composite catalyst system, which has been shown to be effective for similar structures, achieving high yields and allowing for catalyst recycling. google.com This approach avoids the use of stoichiometric heavy-metal oxidants like chromium trioxide (CrO₃), which pose significant environmental hazards. google.com

Biocatalysis represents another frontier for the synthesis of complex molecules. escholarship.org Enzymes and whole-cell systems offer unparalleled selectivity under mild, aqueous conditions. nih.govresearchgate.net Future research could focus on identifying or engineering enzymes, such as ketoreductases (in reverse), oxidases, or hydrolases, capable of constructing the this compound molecule from bio-based precursors. This approach aligns with the growing demand for cost-effective and high-yielding synthesis of valuable chemicals. nih.gov

The integration of computational chemistry and flow synthesis also presents new opportunities. hilarispublisher.com Computer-aided synthesis planning can help identify the most efficient and novel pathways, while continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields and purity compared to traditional batch processing.

| Synthetic Approach | Key Features | Potential Advantages | Future Research Focus |

| Advanced Catalysis | Use of composite catalysts with O₂ as the oxidant. google.com | High selectivity and yield (>90%); catalyst is reusable; environmentally friendly process. google.com | Development of catalysts specific for the trimethylpropiophenone structure; optimization of reaction conditions. |

| Biocatalysis | Employment of enzymes or whole-cell systems. nih.govresearchgate.net | High chemo-, regio-, and stereoselectivity; mild reaction conditions (aqueous media, ambient temperature/pressure); use of renewable feedstocks. escholarship.org | Screening for and engineering of suitable enzymes; development of efficient fermentation or biotransformation processes. |

| Photocatalysis | Use of visible light and a photocatalyst to mediate bond formation. hilarispublisher.com | Mild reaction conditions; activation of otherwise non-reactive functional groups. hilarispublisher.com | Designing photocatalytic cycles for C-C bond formation to construct the ketone from simpler precursors. |

| Flow Chemistry | Continuous processing in microreactors. | Improved heat and mass transfer; enhanced safety and scalability; potential for higher yields and purity. | Adapting and optimizing synthetic protocols for a continuous flow setup. |

Comprehensive Mechanistic Understanding of Reactions

A thorough understanding of reaction mechanisms is fundamental to controlling chemical processes and designing new applications. libretexts.orgkhanacademy.org For this compound, a key area for future mechanistic study lies in its potential photochemical behavior.

Many substituted acetophenone (B1666503) and propiophenone derivatives are known to function as Type I photoinitiators, which undergo unimolecular bond cleavage (α-cleavage) upon UV irradiation to generate free radicals. nih.govsigmaaldrich.com These radicals can then initiate polymerization, a process crucial for UV-curing technologies in coatings, inks, and 3D printing. nih.govresearchgate.net

Future research should investigate whether this compound can act as a photoinitiator. Mechanistic studies would involve:

Photophysical Characterization : Determining the UV absorption spectrum to identify the wavelengths of light it absorbs most efficiently. sigmaaldrich.com

Quantum Yield Measurement : Quantifying the efficiency of radical generation per photon absorbed, which is a critical parameter for an effective photoinitiator. researchgate.net

Transient Spectroscopy : Using techniques like laser flash photolysis to directly observe the short-lived radical intermediates formed after α-cleavage and to study their subsequent reactions with monomers. rsc.org

Computational Modeling : Employing quantum chemical calculations to model the excited states of the molecule, the transition state for the α-cleavage, and the stability of the resulting benzoyl and tert-pentyl radicals. mdpi.com

Understanding how the specific substitution pattern—the methyl group at the 3'-position on the aromatic ring and the bulky 2,2-dimethylpropyl (tert-pentyl) group adjacent to the carbonyl—influences the efficiency of photocleavage is a critical research question. This knowledge could guide the design of novel, highly efficient photoinitiators tailored for specific applications. researchgate.net Furthermore, other photochemical reactions, such as the Paterno-Büchi [2+2] cycloaddition with alkenes, could also be explored. msu.edu

Advanced Biological Efficacy and Safety Profiling

The exploration of novel bioactive compounds is a cornerstone of pharmaceutical and agrochemical research. hilarispublisher.com While the biological profile of this compound is largely unexplored, related chemical scaffolds have demonstrated significant biological activities, providing a strong rationale for future investigation.

For example, the chalcone (B49325) framework (1,3-diphenyl-2-propen-1-one), which is structurally related to propiophenones, is present in many compounds with promising anticancer properties. ajpps.orgresearchgate.net Similarly, derivatives of other natural scaffolds have shown a wide array of effects, including antimicrobial, anti-inflammatory, and neuroprotective activities. mdpi.com

A forward-looking research program would involve a systematic evaluation of this compound and its synthesized derivatives. This would entail a tiered screening approach:

| Screening Stage | Objective | Examples of Assays |

| Primary Screening | Broadly assess potential bioactivity across different domains. | Antiproliferative assays against a panel of cancer cell lines (e.g., MCF-7, HCT 116). mdpi.com Antibacterial and antifungal assays against common pathogens (e.g., E. faecalis, S. aureus). mdpi.com |

| Secondary Screening | Confirm hits from primary screening and elucidate the mechanism of action. | Enzyme inhibition assays (e.g., kinases, proteases); receptor binding studies; antioxidant capacity tests (e.g., DPPH, ABTS). mdpi.com |

| Advanced Profiling | Evaluate properties relevant to further development. | In vitro cell-based assays for cytotoxicity in healthy cell lines; preliminary metabolic stability assays. |

Crucially, this research must include advanced safety profiling from the earliest stages. This does not involve administering the compound, but rather using modern in silico and in vitro tools to predict potential liabilities. Future studies should focus on computational models to forecast toxicity and off-target effects, as well as cell-based assays to assess effects on cellular health, providing an early-stage filter for any potential therapeutic or commercial development.

Sustainable Synthesis and Environmental Considerations

The principles of green chemistry are increasingly integral to modern chemical research and production, aiming to minimize environmental impact and enhance safety. researchgate.net Future research on this compound should prioritize sustainability.

A primary focus will be the development of synthetic routes that maximize atom economy and minimize waste. As discussed in section 9.1, shifting from classical stoichiometric reagents to recyclable catalytic methods is a key strategy. google.com The use of biocatalysis, which operates in water under mild conditions, represents an ideal green synthetic approach. researchgate.net

Key areas for future research in sustainable synthesis include:

Alternative Solvents : Investigating the use of benign and recyclable solvents, or solvent-free reaction conditions.

Renewable Feedstocks : Exploring synthetic pathways that begin with renewable, bio-based starting materials rather than petroleum derivatives.

Energy Efficiency : Designing processes that operate at lower temperatures and pressures, potentially through the use of photocatalysis or highly active catalysts, to reduce energy consumption. researchgate.net

Beyond the synthesis, the environmental fate of this compound is an important consideration, particularly if it finds use in dispersive applications like photoinitiation. Future research should address its biodegradability and potential for bioaccumulation. Designing molecules that are effective for their intended purpose but that also degrade into benign products after their useful life is a central challenge of modern green chemistry. researchgate.net Evaluating the entire lifecycle of the compound, from synthesis to final disposition, will be essential for any sustainable application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。